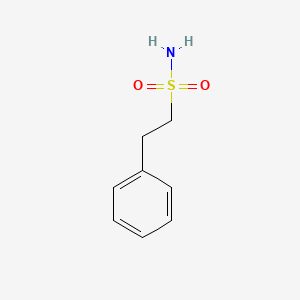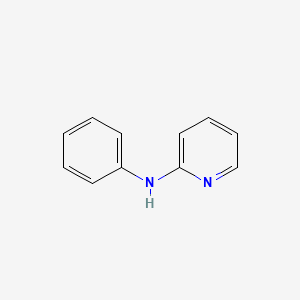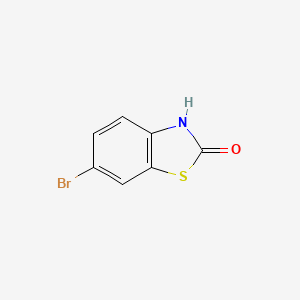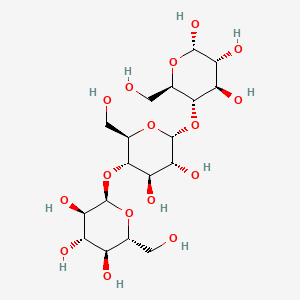
2-Phenylethansulfonamid
Übersicht
Beschreibung
2-Phenylethanesulfonamide is an organic compound characterized by the presence of a phenyl group attached to an ethanesulfonamide moiety
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological studies, particularly in the development of enzyme inhibitors.
Medicine: Research has indicated potential anticancer properties, making it a candidate for drug development.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity.
Wirkmechanismus
Target of Action
2-Phenylethanesulfonamide, also known as 2-phenylethane-1-sulfonamide, primarily targets the Heat Shock Protein 70 (Hsp70) . Hsp70 is a highly conserved protein that plays a crucial role in protein folding, repair of denatured proteins, and prevention of accumulation of inaccurately folded proteins . It binds to improperly folded polypeptides, re-folds these client proteins, and then transmits them to Hsp90 .
Mode of Action
2-Phenylethanesulfonamide acts as a selective inhibitor of Hsp70 function . It blocks the function of Hsp70, thereby disrupting the protein folding process and leading to the accumulation of improperly folded proteins . This disruption can induce cytotoxic effects on various tumor cell types .
Biochemical Pathways
The inhibition of Hsp70 by 2-Phenylethanesulfonamide affects several biochemical pathways. It leads to the inhibition of the expression of X-linked inhibitor of apoptosis protein (XIAP), baculoviral IAP repeat containing 2 (c-IAP1), phosphorylated AKT (p-AKT), and phosphorylated extracellular signal-regulated kinase (p-ERK) . These proteins play significant roles in cell survival, proliferation, and apoptosis .
Pharmacokinetics
It’s known that the compound can be administered orally
Result of Action
The action of 2-Phenylethanesulfonamide results in several molecular and cellular effects. It inhibits the proliferation of certain cell lines, both in vivo and in vitro . The compound induces apoptosis and arrests the cell cycle of these cells . Moreover, it disrupts the interaction between Hsp70 and XIAP .
Action Environment
The action of 2-Phenylethanesulfonamide can be influenced by environmental factors. The widespread contamination of the environment with sulfonamides has led to bacteria in various environmental compartments coming into contact with these compounds for almost 90 years . This long-term exposure could potentially influence the action, efficacy, and stability of 2-Phenylethanesulfonamide.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Phenylethanesulfonamide can be synthesized through the reaction of phenylethylamine with sulfonyl chloride in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic attack of the amine on the sulfonyl chloride, resulting in the formation of the sulfonamide bond .
Industrial Production Methods: In an industrial setting, the synthesis of 2-Phenylethanesulfonamide can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of environmentally friendly solvents, such as deep eutectic solvents, has also been explored to enhance the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Phenylethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are typically used.
Substitution: Reactions often involve alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Vergleich Mit ähnlichen Verbindungen
2-Phenylethenesulfonamide: Similar structure but with a double bond in the ethane chain.
Methanesulfonamide: A simpler sulfonamide with a single carbon chain.
Benzenesulfonamide: Contains a benzene ring directly attached to the sulfonamide group.
Uniqueness: 2-Phenylethanesulfonamide is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its phenyl group provides additional stability and potential for π-π interactions, enhancing its utility in various applications .
Eigenschaften
IUPAC Name |
2-phenylethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZCUVMFXOURIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168772 | |
| Record name | Benzeneethanesulfonamide (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16993-47-8 | |
| Record name | Benzeneethanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16993-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanesulfonamide, 2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016993478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneethanesulfonamide (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylethane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some synthetic applications of 2-phenylethanesulfonamide in organic chemistry?
A1: 2-Phenylethanesulfonamide can be utilized as a building block for the synthesis of various heterocyclic compounds. For example, it reacts with formaldehyde in the presence of Amberlyst-15 resin as a catalyst to produce 1,2,4,5-tetrahydro-3,2-benzothiazepine 3,3-dioxides. [] This reaction highlights the utility of 2-phenylethanesulfonamide in constructing seven-membered heterocycles, which are important structural motifs in medicinal chemistry.
Q2: Are there any studies on the catalytic activity of modified zirconia in reactions involving 2-phenylethanesulfonamide?
A2: Yes, research has investigated the use of sulfated zirconia as a catalyst for the sulfonylamidomethylation of 2-phenylethanesulfonamide. [] While the abstract doesn't specify the exact reaction outcome, it suggests that the thermal treatment of the catalyst plays a significant role in its activity for this transformation. This finding indicates the potential of heterogeneous catalysts in promoting modifications of 2-phenylethanesulfonamide for the synthesis of more complex molecules.
Q3: Can 2-phenylethanesulfonamide be used to generate other heterocycles besides the seven-membered ones mentioned previously?
A3: Yes, 2-phenylethanesulfonamides can be used to synthesize various fused heterocycles via intramolecular sulfonamidomethylation reactions. [] While specific examples aren't provided in the abstract, this information suggests that the reaction conditions and substituents present on the 2-phenylethanesulfonamide can be modified to control the size and type of heterocycle formed. This versatility makes 2-phenylethanesulfonamides valuable synthetic intermediates for accessing diverse chemical libraries.
Q4: The provided research mentions various sulfonamides, including "N-methyl-ethanesulfonamide." Is there a connection between this simpler sulfonamide and 2-phenylethanesulfonamide in terms of their applications or reactivity?
A4: While both compounds are sulfonamides, the presence of the phenyl group in 2-phenylethanesulfonamide significantly influences its reactivity and potential applications. [] The phenyl ring allows for further derivatization and can participate in various chemical transformations, leading to a broader range of potential products compared to simpler sulfonamides like N-methyl-ethanesulfonamide. The research primarily focuses on the synthesis and applications of diverse sulfonamides, highlighting their importance as a chemical class, but doesn't directly compare their reactivity profiles.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2,3-dihydroxypropyl [(8R,9S,10R,14S)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] carbonate](/img/structure/B1266277.png)


